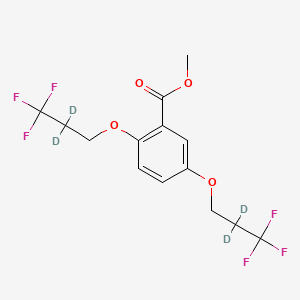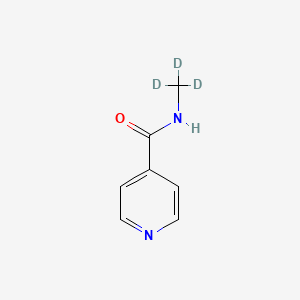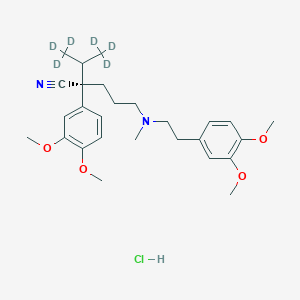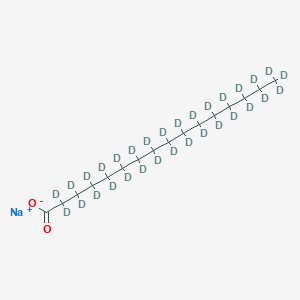
Sodium hexadecanoate-D31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hexadecanoate-D31, also known as sodium palmitate-D31, is an isotopically labeled compound with the molecular formula C16H33NaO2. It is a deuterated form of sodium palmitate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium hexadecanoate-D31 is synthesized through the deuteration of palmitic acid. The process involves the reaction of palmitic acid with deuterated reagents such as d8-isopropanol in the presence of a catalyst like 10% platinum on activated carbon. The reaction is carried out at elevated temperatures (around 120°C) for 24 hours. The resulting deuterated palmitic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium hexadecanoate-D31 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated palmitic acid.
Reduction: It can be reduced to form deuterated hexadecanol.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include various metal salts and acids.
Major Products:
Oxidation: Deuterated palmitic acid.
Reduction: Deuterated hexadecanol.
Substitution: Various deuterated metal palmitates.
Applications De Recherche Scientifique
Sodium hexadecanoate-D31 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Employed in lipidomics studies to trace lipid metabolism and dynamics in biological systems.
Medicine: Utilized in drug delivery research to study the behavior of lipid-based drug carriers.
Mécanisme D'action
The mechanism of action of sodium hexadecanoate-D31 is primarily related to its role as a deuterated fatty acid. In biological systems, it integrates into lipid membranes and can be used to trace lipid metabolism and dynamics. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the molecular targets and pathways involved in lipid metabolism .
Comparaison Avec Des Composés Similaires
Sodium palmitate: The non-deuterated form of sodium hexadecanoate-D31.
Sodium stearate: Another fatty acid salt with a similar structure but a longer carbon chain.
Potassium hexadecanoate-D31: A potassium salt of deuterated palmitic acid
Uniqueness: this compound is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications that require precise tracing and analysis of lipid metabolism. Its deuterated nature provides distinct advantages in NMR spectroscopy and mass spectrometry, making it a preferred choice for studies involving lipidomics and drug delivery .
Propriétés
Formule moléculaire |
C16H31NaO2 |
|---|---|
Poids moléculaire |
309.60 g/mol |
Nom IUPAC |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |
Clé InChI |
GGXKEBACDBNFAF-HXKBIXQXSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


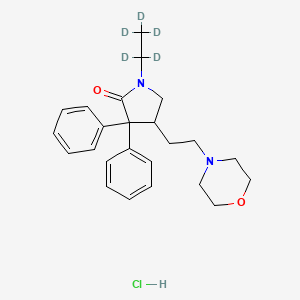
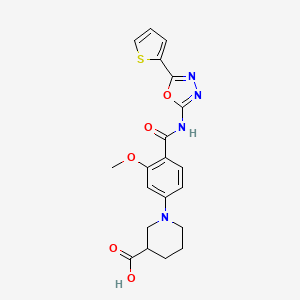
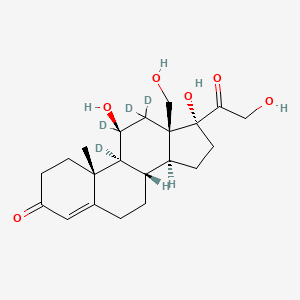


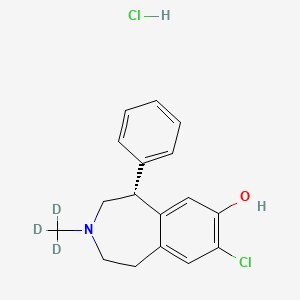
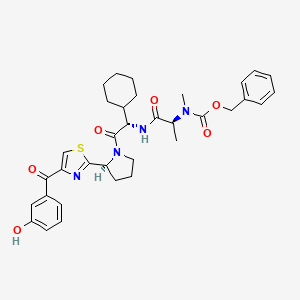
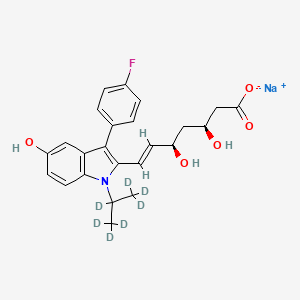

![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
